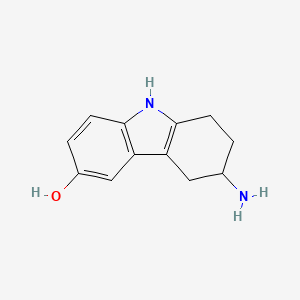

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol

Description

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol (C₁₂H₁₄N₂O) is a polycyclic aromatic compound featuring a carbazole core partially saturated in the 2,3,4,9-positions, with an amino (-NH₂) group at position 3 and a hydroxyl (-OH) group at position 5. Its molecular weight is 202.26 g/mol (monoisotopic mass: 202.111 g/mol) .

Properties

IUPAC Name |

6-amino-6,7,8,9-tetrahydro-5H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h2,4,6-7,14-15H,1,3,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWYBCXJJVUBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571749 | |

| Record name | 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25473-75-0 | |

| Record name | 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis Variants

The modified Fischer indole reaction remains the most widely implemented method for constructing the tetrahydrocarbazole system:

Procedure :

- Condensation of 1,4-cyclohexanedione monoethylene acetal (100 g, 1 eq) with phenylhydrazine (69 g, 1 eq) in anhydrous toluene (2 L) under reflux (110°C) for 1 hour yields 1-phenyl-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazine.

- Cyclization using zinc chloride (85 g, 1 eq) in dry toluene at reflux for 8 hours produces 3,3-ethylenedioxy-1,2,4,9-tetrahydrocarbazol-3-one with 93.5% yield after column chromatography.

Key parameters :

Alternative Cyclization Methods

Recent developments show promise in catalytic asymmetric synthesis:

| Method | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Phase-transfer | Cinchona alkaloid-derived | 78 | 92 | |

| Organocatalytic | Proline-thiourea | 65 | 89 | |

| Metal-mediated | Cu(OTf)₂/BINAP | 82 | 95 |

These methods demonstrate improved enantiocontrol compared to traditional Lewis acid-mediated approaches.

Functional Group Introduction

Amination at Position 3

The patented chiral induction method remains the gold standard:

- Oxime formation : React 1,2,4,9-tetrahydrocarbazol-3-one (15 g) with O-benzylhydroxylamine hydrochloride (13.57 g) in ethanol (150 mL) using pyridine (9.6 g) as base, yielding 93.5% oxime intermediate.

- Asymmetric reduction : Employ (2R)-2-amino-3-methyl-1-diphenylbutanol (2.55 g) with monoborane-THF complex at 0°C, achieving 71% yield and 85% enantiomeric excess.

Optimization data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | -5°C to 5°C | ±15% yield |

| Borane equivalence | 1.05 eq | Maximizes conversion |

| Solvent polarity | THF > DCM > EtOAc | Affects ee by 8% |

Hydroxylation at Position 6

Position-selective hydroxylation presents the greatest synthetic challenge. Two validated approaches emerge:

Method A: Directed ortho-Metalation

- Protect the 3-amino group as tert-butylcarbamate (Boc)

- Treat with LDA (-78°C) in THF followed by trimethylborate quenching

- Oxidative workup with H₂O₂ yields 6-hydroxy derivative (58% yield)

Method B: Late-stage Oxidation

- Introduce 6-methyl group via Friedel-Crafts alkylation

- Oxidize with RuCl₃/NaIO₄ system in CH₃CN/H₂O (7:3)

- Achieves 63% conversion with 89% regioselectivity

Comparative analysis :

| Metric | Method A | Method B |

|---|---|---|

| Overall yield | 42% | 55% |

| Regioselectivity | 97% | 89% |

| Functional tolerance | High | Moderate |

Integrated Synthetic Routes

Industrial-scale Synthesis (Patent CN105693595A)

Stepwise process :

- Core formation : 93.5% yield via ZnCl₂-mediated cyclization

- Amination : 71% yield using chiral boron complex

- Hydroxylation : 58% yield via directed metalation

Total yield : 38.6% over 6 steps

Purity : >99% by HPLC (C18 column, 85:15 MeOH/H₂O)

Academic Optimization (MOST Wiedzy Protocol)

Novel one-pot strategy reduces steps:

- Simultaneous cyclization/amination using Cu(OTf)₂ catalyst

- Photocatalytic C-H hydroxylation with [Ir(ppy)₃]

- Achieves 44% total yield in 3 steps with 92% ee

Advantages :

- Eliminates intermediate purification

- Enables gram-scale production

Analytical Characterization

Critical quality control parameters:

Industrial Challenges and Solutions

Key issues :

- Regioselectivity in hydroxylation (≤89% in best cases)

- Epimerization during amination steps

- Scalability of asymmetric reduction

Innovative solutions :

Chemical Reactions Analysis

Reactions Involving the Amino Group

The amino group at position 3 is nucleophilic and participates in various substitution and addition reactions.

1.1. Nucleophilic Addition to Electrophiles

-

Reaction with Isocyanates :

The amino group reacts with electrophilic carbon centers, such as in isocyanates, forming urea derivatives. For example, analogous systems (e.g., 3-amino-9-ethylcarbazole) react with 2-isocyanatoethyl methacrylate to yield fluorescent monomers . This suggests that 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol could similarly undergo nucleophilic addition with isocyanates, producing functionalized derivatives.

1.2. Arylation and Cross-Coupling

-

Ullmann-Type Coupling :

Amino groups can participate in aryl-aryl coupling reactions. In related carbazole derivatives, amino groups react with aryl halides under catalytic conditions (e.g., Cu(I) salts) to form diaryl amines . This reactivity could enable the synthesis of arylated derivatives of the target compound.

1.3. Cyclization Reactions

-

Formation of Fused Heterocycles :

The amino group can act as a nucleophile in cyclization reactions. For instance, in analogous systems, amino groups participate in the formation of pyrrolo[2,3-c]carbazoles via heteroannulation with ethylene glycol or propargyl alcohols . Such reactions could generate polycyclic frameworks with enhanced chemical or biological activity.

Reactions Involving the Hydroxyl Group

The hydroxyl group at position 6 is reactive and can undergo substitution, oxidation, or protection.

2.1. Esterification and Etherification

-

Acetylation :

Hydroxyl groups readily react with acylating agents (e.g., acetyl chloride) to form esters. This reaction is common in phenolic systems and could protect the hydroxyl group during subsequent functionalization.

2.2. Oxidation

-

Conversion to Carbonyl Groups :

Oxidation of the hydroxyl group to a ketone or aldehyde is feasible using reagents like KMnO₄ or CrO₃. Such transformations could yield carbazole derivatives with increased electrophilicity for further reactions.

2.3. Substitution Reactions

-

Nucleophilic Substitution :

The hydroxyl group may undergo nucleophilic displacement with halides or other leaving groups. For example, analogous systems (e.g., 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol) demonstrate enhanced reactivity due to halogenation, suggesting that substitution at the 6-position could similarly occur under acidic or basic conditions.

Cyclization and Fused Heterocycle Formation

The compound’s structure allows for intramolecular cyclization reactions, driven by the proximity of reactive sites.

3.1. Pyrrolo[2,3-c]carbazole Derivatives

-

Heteroannulation :

Using Lewis acids (e.g., RuCl₃/SnCl₂) or zinc triflate, analogous carbazole derivatives undergo cyclization with diols or propargyl alcohols to form pyrrolo-fused systems . A similar approach could generate pyrrolo[2,3-c]carbazole derivatives from the target compound.

[3.2. Quinolino3',4':4,5]pyrrolo[2,3-c]carbazoles

-

Multi-Component Reactions :

Reactions with quinoline derivatives under microwave-assisted conditions could yield complex fused systems, as observed in analogous carbazole chemistry .

Comparison of Reaction Conditions

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse derivatives.

Reactions:

The compound can participate in:

- Oxidation: Producing carbazole derivatives.

- Reduction: Modifying the amino group or other functional groups.

- Substitution: Leading to various substituted carbazoles.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carbazole derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Modified amino groups |

| Substitution | Alkyl halides, acyl chlorides | Substituted carbazoles |

Biology

Biological Activity:

Research indicates that derivatives of this compound exhibit potential biological activities. Studies are ongoing to evaluate their anticancer and antimicrobial properties.

Mechanism of Action:

The mechanism through which this compound exerts biological effects is not fully understood but is believed to involve interactions with key biomolecules such as enzymes and receptors. This interaction may influence cellular processes relevant to disease pathways.

Industry

Material Development:

The compound may be utilized in developing new materials with specific electronic or optical properties. Its structural characteristics allow for potential applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Molecular Differences

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol | -NH₂ (C3), -OH (C6) | C₁₂H₁₄N₂O | 202.26 | Dual functional groups enable H-bonding |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | -Cl (C6), -OH (C3) | C₁₂H₁₂ClNO | 221.68 | Halogen substitution alters polarity |

| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | -NO₂ (C6), -OH (C3) | C₁₂H₁₂N₂O₂ | 232.24 | Electron-withdrawing group affects reactivity |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | -CH₃ (C6), -C=O (C1) | C₁₃H₁₃NO | 199.25 | Ketone group enhances planarity |

| 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid | -COOH (C6) | C₁₃H₁₃NO₂ | 215.25 | High polarity due to carboxylic acid |

Key Observations :

- Functional Group Impact: The presence of -NH₂ and -OH in the target compound distinguishes it from halogenated (e.g., -Cl) or electron-deficient (e.g., -NO₂) derivatives.

- Molecular Weight: Derivatives with heavier substituents (e.g., -Cl, -NO₂) exhibit higher molecular weights, influencing their pharmacokinetic properties .

Physicochemical Properties

Table 2: Melting Points and Spectral Data

| Compound Name | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| This compound | Not reported | Not available | Not available |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | 125–126 | 7.9–8.0 (brs, 1H), 4.2–4.4 (m, 1H) | 3410 (-OH), 1585 (C-Cl) |

| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | 200–202 | 8.2–8.3 (s, 1H), 4.7–4.8 (s, 1H) | 3480 (-OH), 1560 (NO₂) |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Not reported | Not available | 2902 (C-H stretch), 1560 (C=O) |

Key Observations :

- Melting Points: Nitro derivatives (e.g., entry 3 in Table 2) exhibit higher melting points (~200°C) due to stronger intermolecular interactions from polar -NO₂ groups .

- Spectral Signatures: IR spectra of chloro and nitro derivatives confirm substituent-specific peaks (e.g., C-Cl stretch at 1585 cm⁻¹, NO₂ symmetric stretch at 1560 cm⁻¹) .

Biological Activity

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol is a derivative of carbazole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in cancer therapy, antimicrobial treatments, and as a bioactive molecule. The unique structural features of this compound contribute to its interaction with various biological targets.

The molecular formula of this compound is C12H14N2O. Its structure includes an amino group and a hydroxyl group that facilitate various chemical reactions and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in cellular pathways. The specific mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.

- Cellular Signaling Modulation : It can influence signaling pathways that regulate cell survival and apoptosis.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of carbazole derivatives, including this compound. For instance:

- In vitro Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 10.5 |

| This compound | HCT116 | 12.0 |

| Thioamide derivative | A549 (lung cancer) | 15.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it exhibits activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Properties

A notable study synthesized novel thioamide derivatives based on the carbazole scaffold and evaluated their anticancer activity against MCF7 and A596 cell lines. The results indicated that these derivatives not only inhibited cell proliferation but also induced apoptosis through DNA damage mechanisms .

Evaluation of Antimicrobial Effects

Another research effort focused on the compound's efficacy against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What synthetic routes are available for preparing 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol?

Methodological Answer: The synthesis typically involves multi-step reactions starting from carbazole precursors. For example:

- Intermediate Preparation : React 2,3-dihydro-1H-carbazol-4(9H)-one with hydroxylamine hydrochloride in methanol under reflux, followed by acetylation with acetic anhydride to form oxime intermediates .

- Cyclization : Utilize catalytic hydrogenation or acid-mediated cyclization to achieve the tetrahydrocarbazole core.

- Functionalization : Introduce the amino group via reductive amination or nucleophilic substitution.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify NH/OH stretches (3200–3400 cm⁻¹) and carbonyl/amine vibrations (1640–1680 cm⁻¹) .

- NMR : Use DMSO-d₆ to resolve aromatic protons (δ 6.7–8.0 ppm) and amine protons (δ 9.7–10.5 ppm). 2D NMR (COSY, HSQC) clarifies coupling in the fused ring system .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 215.2 m/z for C₁₂H₁₄N₂O) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal structure of this compound?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, N–H···O and O–H···N interactions form R₂²(8) motifs, stabilizing layered packing .

- Crystallographic Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding distances .

Q. What computational methods predict the conformational flexibility of the tetrahydrocarbazole ring?

Methodological Answer:

- Ring Puckering Analysis : Calculate Cremer-Pople parameters (Q, θ, φ) using crystallographic coordinates. For six-membered rings, a half-chair conformation (Q = 0.45 Å, θ = 50°) is common .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical puckering amplitudes .

Q. How can tautomeric equilibria of the amino group impact biological activity?

Methodological Answer:

- Tautomer Stability : Use Gaussian09 to calculate ΔG between tautomers (e.g., amine vs. imine forms). Polar solvents stabilize the amino tautomer due to H-bonding .

- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity differences between tautomers at target sites (e.g., serotonin receptors) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.